molecular formula C7H6N2 B8052756 2-Ethynylpyridin-3-amine

2-Ethynylpyridin-3-amine

Cat. No.: B8052756
M. Wt: 118.14 g/mol
InChI Key: SFZCMKJLVRSWTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethynylpyridin-3-amine is a useful research compound. Its molecular formula is C7H6N2 and its molecular weight is 118.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of N-Oxides of Pyridylacetylenic Amines : A study by Ikramov et al. (2021) focused on synthesizing N-oxides of pyridylacetylenic amines, which involved 2-ethylpyridine. This research highlights the process of converting 2-methyl-5-ethylpyridine to 2-methyl-5-vinylpyridine and subsequently to 2-methyl-5-ethynylpyridine. The synthesized products were analyzed using IR and PMR spectroscopy (Ikramov et al., 2021).

  • Preparation of Tetrahydropyridines : Fukuda and Utimoto (1987) described the intramolecular addition of amine to carbon-carbon triple bonds in 5-alkynylamines to produce 2,3,4,5-tetrahydropyridines. This method involves the catalytic action of an aurate salt and has been used in synthesizing components of ant venom (Fukuda & Utimoto, 1987).

  • Hydrohalogenation of Ethynylpyridines : Muragishi et al. (2017) achieved efficient hydrochlorination of 2-ethynylpyridines without special reagents. The study found that ethynylpyridine reacts with hydrochloric acid to form a pyridinium salt, enhancing the electrophilicity of the ethynyl group and facilitating nucleophilic addition of halide anions, yielding high yields of 2-(2-chloroethenyl)pyridine (Muragishi, Asahara, & Nishiwaki, 2017).

  • Redox-Activated Amines in C(sp3)–C(sp) and C(sp3)–C(sp2) Bond Formation : Ociepa et al. (2018) presented a metal-free photoredox strategy for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds from redox-activated primary amine derivatives. This study demonstrates the scalability and broad substrate scope of this reaction, which is significant for the synthesis of functionalized alkynes and (E)-alkenes (Ociepa, Turkowska, & Gryko, 2018).

  • Copper(I)-Catalyzed Synthesis of 3-Amino-2-pyrones and 2,5-Dihydrofurans : A study by Snieckus (2015) reported a three-component reaction of propargyl alcohols, aldehydes, and amines under copper(I) catalysis. This method is significant for the synthesis of biologically active compounds, showcasing the versatility of 3-amino-2-pyrones and 2,5-dihydrofurans in chemical synthesis (Snieckus, 2015).

  • Evaluation as a Soil Nitrification Inhibitor : McCarty and Bremner (1990) evaluated 2-ethynylpyridine as a soil nitrification inhibitor. Their research showed that it is a potent inhibitor, comparing favorably with other nitrification inhibitors. This finding is significant for agricultural applications, particularly for retarding nitrification of fertilizer nitrogen in soil (McCarty & Bremner, 1990).

Properties

IUPAC Name

2-ethynylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-2-7-6(8)4-3-5-9-7/h1,3-5H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZCMKJLVRSWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethynylpyridin-3-amine
Reactant of Route 2
Reactant of Route 2
2-Ethynylpyridin-3-amine
Reactant of Route 3
Reactant of Route 3
2-Ethynylpyridin-3-amine
Reactant of Route 4
2-Ethynylpyridin-3-amine
Reactant of Route 5
Reactant of Route 5
2-Ethynylpyridin-3-amine
Reactant of Route 6
Reactant of Route 6
2-Ethynylpyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.